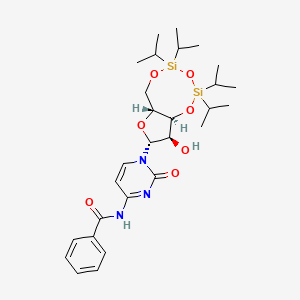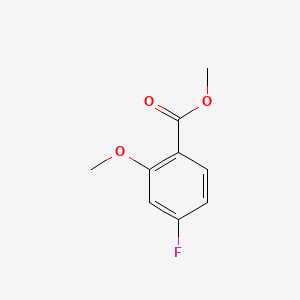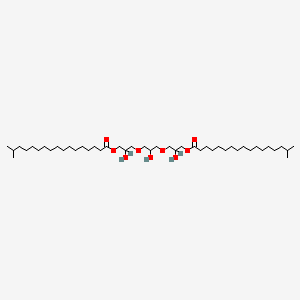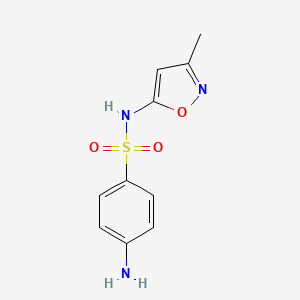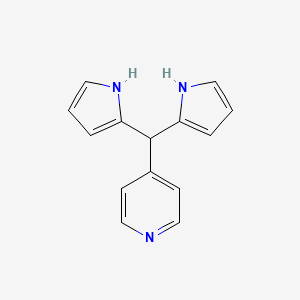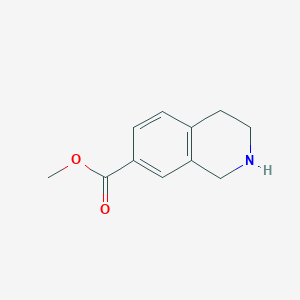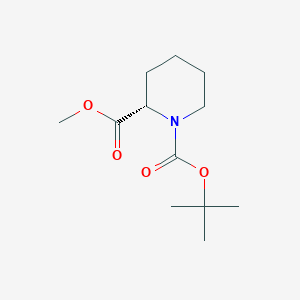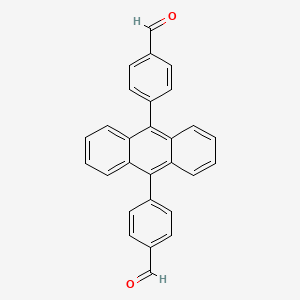
9,10-ビス(4-ホルミルフェニル)アントラセン
説明
9,10-Bis(4-formylphenyl)anthracene (BFA) is a fluorescent dye that is used in a variety of scientific applications, from biochemical and physiological studies to lab experiments. BFA is a synthetic compound composed of two phenyl rings and an anthracene core. It is a stable, non-toxic, and water-soluble compound that has unique optical and photophysical properties. BFA is used in a variety of scientific fields, including biochemistry, genetics, and pharmacology.
科学的研究の応用
有機発光ダイオード (OLED)
9,10-ビス(4-ホルミルフェニル)アントラセン: は、優れた光物理的特性により、OLED 用の有望な候補です 。この化合物は、高熱安定性と強い青色発光を示し、効率的で安定な青色発光材料の開発に不可欠です。高い量子収率と赤色ストークスシフトを起こす能力により、フルカラーディスプレイ用途に適しています。
光物理研究
UV-Vis 吸収スペクトルや蛍光スペクトルなどの化合物の光物理的特性は、溶媒の極性によって大きく影響を受けます 。この特性は、有機分子とその環境との相互作用を理解する上で重要であり、分子動力学とエネルギー移動のメカニズムに関する洞察を提供します。
電気化学的用途
9,10-ビス(4-ホルミルフェニル)アントラセンを含むアントラセン誘導体は、電気化学的特性について研究されてきました 。この化合物の HOMO-LUMO エネルギーギャップは、共役が増加すると減少します。これは、電荷輸送特性が重要な有機エレクトロニクスでの用途に役立ちます。
爆発物検知
9,10-ビス(4-ホルミルフェニル)アントラセンのホルミル官能基は、ニトロフランとニトロ芳香族爆薬の検出に使用される共有結合有機骨格 (COF) の適切なリガンドリンカーとなります 。これらの化合物に対する感度は、セキュリティと環境監視に利用できます。
光滅菌
この化合物は、強い青色発光と高い量子収率により、光滅菌に潜在的な用途があります 。光にさらされると、細菌やウイルスを不活性化できる反応性酸素種を生成するため、滅菌の目的で役立ちます。
誘導体の合成
9,10-ビス(4-ホルミルフェニル)アントラセンは、鈴木カップリングなどの反応を通して様々な誘導体を合成するためのコア構造として役立ちます 。これらの誘導体は、材料科学から医薬品まで、特定の用途に合わせて特性を調整できます。
熱重量分析 (TGA)
高い熱安定性により、9,10-ビス(4-ホルミルフェニル)アントラセンは、TGA 研究に最適な対象です 。TGA は、様々な条件下での材料の分解温度と安定性に関する貴重な情報を提供できます。
密度汎関数理論 (DFT) 計算
DFT 計算は、分子システムの電子構造と特性を予測するために使用されます9,10-ビス(4-ホルミルフェニル)アントラセンは、その興味深い電子特性と安定性により、このような研究に適した候補です 。これらの計算は、所望の光物理的および電気化学的特性を持つ新しい材料の設計に役立ちます。
作用機序
Mode of Action
The mode of action of 9,10-Bis(4-formylphenyl)anthracene involves its interaction with light and its ability to emit fluorescence. When excited by light, the compound undergoes a transition from the ground state to an excited state. Upon returning to the ground state, it releases energy in the form of light, which is the basis for its use in OLEDs and other photonic devices . The presence of formyl groups enhances its electron-withdrawing capability, which can influence the photophysical properties of the compound.
Biochemical Pathways
In the context of biochemical pathways, 9,10-Bis(4-formylphenyl)anthracene is involved in the pathways related to photophysical and photochemical processes. These pathways include the absorption of photons, excitation to higher energy states, and subsequent emission of light. The compound’s structure allows it to participate in energy transfer processes, which are crucial for its function in optoelectronic devices .
Result of Action
The molecular and cellular effects of 9,10-Bis(4-formylphenyl)anthracene’s action are primarily observed in its ability to emit light efficiently. This property is harnessed in the development of OLEDs, where the compound contributes to the brightness and efficiency of the emitted light. The formyl groups play a significant role in modulating the electronic properties, enhancing the overall performance of the devices .
[1][1]: ChemBK : SpringerLink : Ossila
生化学分析
Biochemical Properties
Anthracene derivatives are known to be important sources of singlet oxygen . This suggests that 9,10-Bis(4-formylphenyl)anthracene may interact with enzymes, proteins, and other biomolecules involved in oxidative processes.
Cellular Effects
Given its potential to generate singlet oxygen, it may influence cell function by affecting oxidative stress pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 9,10-Bis(4-formylphenyl)anthracene is not well established. As a source of singlet oxygen, it may bind to biomolecules, inhibit or activate enzymes, and alter gene expression through oxidative mechanisms .
Temporal Effects in Laboratory Settings
It has been reported to have excellent thermal stability, which may influence its long-term effects on cellular function .
Metabolic Pathways
Given its potential to generate singlet oxygen, it may interact with enzymes or cofactors involved in oxidative metabolism .
特性
IUPAC Name |
4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGUWKCPYZVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466366 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324750-99-4 | |
| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 9,10-Bis(4-formylphenyl)anthracene utilized in the construction of porous materials?
A: 9,10-Bis(4-formylphenyl)anthracene serves as a key building block in the synthesis of a supramolecular organic framework (SOF). [] This compound reacts with β-amino-β-(pyrid-4-yl)acrylonitrile to form a dihydropyridyl product, 9,10-bis(4-((3,5-dicyano-2,6-dipyridyl)dihydropyridyl)phenyl)anthracene (L(1)). [] In the solid state, L(1) assembles into a three-dimensional framework (SOF-1) through strong hydrogen bonds between the nitrogen of the dihydropyridyl group and the nitrogen of the pyridine ring (N-H···N(py)) and π-π interactions. [] This framework, SOF-1, exhibits permanent porosity and has demonstrated potential for gas storage applications. []
Q2: What are the gas adsorption properties of the supramolecular organic framework derived from 9,10-Bis(4-formylphenyl)anthracene?
A: The desolvated form of SOF-1, denoted as SOF-1a, displays noteworthy gas adsorption properties. [] It exhibits high uptake capacities for carbon dioxide (CO2) and acetylene (C2H2), exceeding those observed in many other crystalline molecular organic solids. [] Specifically, SOF-1a adsorbs approximately 3 moles of CO2 per mole of host at 16 bar and 298 K. [] Furthermore, SOF-1a demonstrates selectivity in gas adsorption, following the order: C2H2 > CO2 > CH4 > N2. [] This selectivity makes SOF-1a a material of interest for potential applications in gas separation and purification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



